N‑Methyl Amide Substitution Reduces Hydrogen‑Bond Donor Count and Increases Lipophilicity vs. Primary Amide Analog
The N‑methyl amide of the target compound eliminates one hydrogen‑bond donor (HBD) compared to the primary amide analog 2‑((1‑(3‑chlorophenyl)-5‑(p‑tolyl)-1H‑imidazol‑2‑yl)thio)acetamide (CAS 1207001-80-6). With molecular formula C₁₉H₁₈ClN₃OS (MW 371.88 g/mol) versus C₁₈H₁₆ClN₃OS (MW 357.9 g/mol) for the des‑methyl analog, the target compound gains 14 Da and loses capacity for amide‑NH‑mediated hydrogen bonding . Reduced HBD count correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Hydrogen‑bond donor count and molecular weight |
|---|---|
| Target Compound Data | C₁₉H₁₈ClN₃OS, MW 371.88 g/mol, HBD = 1 (amide NH) |
| Comparator Or Baseline | Des‑methyl analog (CAS 1207001-80-6), C₁₈H₁₆ClN₃OS, MW 357.9 g/mol, HBD = 2 (amide NH₂) |
| Quantified Difference | ΔMW = +13.98 g/mol; ΔHBD = −1 |
| Conditions | Structural comparison based on molecular formula and functional group count; experimental logP not available in public domain. |
Why This Matters
Procurement decisions for permeability‑sensitive assays should favor the N‑methyl analog over the primary amide to minimize H‑bond‑mediated efflux or solubility limitations.
